

# Technical Support Center: Ledipasvir Coadministration with Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Ledipasvir |           |  |  |  |
| Cat. No.:            | B612246    | Get Quote |  |  |  |

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of proton pump inhibitors (PPIs) on the absorption and efficacy of **Ledipasvir**.

## **Frequently Asked Questions (FAQs)**

Q1: What is the underlying mechanism for the drug-drug interaction between proton pump inhibitors (PPIs) and **Ledipasvir**?

A1: The solubility of **Ledipasvir** is pH-dependent. It is more soluble in acidic environments. Proton pump inhibitors increase the gastric pH, which leads to a decrease in the solubility of **Ledipasvir**. This reduced solubility can, in turn, decrease its absorption and potentially impact its therapeutic efficacy.

Q2: How significantly do PPIs affect the pharmacokinetic parameters of **Ledipasvir**?

A2: Co-administration of PPIs has been shown to decrease the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of **Ledipasvir**. The extent of this interaction is dependent on the timing of administration and the dose of the PPI. For instance, simultaneous administration of omeprazole (20 mg once daily) with a single dose of **Ledipasvir**/Sofosbuvir (90 mg/400 mg) resulted in a decrease in **Ledipasvir**'s Cmax and AUC by 11% and 4%, respectively[1]. However, when omeprazole was administered 2 hours prior to a single 30 mg dose of **Ledipasvir** alone, the Cmax and AUC of **Ledipasvir** were reduced by 48% and 42%, respectively[1].

## Troubleshooting & Optimization





Q3: Are there any clinical implications of this interaction on the efficacy of **Ledipasvir**-containing regimens?

A3: While some studies have not shown a significant overall impact on sustained virologic response (SVR) rates, others suggest that PPI use may be associated with lower SVR rates in specific patient populations. For example, one real-world cohort study found that twice-daily PPI use was associated with a lower SVR12 rate in patients with cirrhosis[2]. Another study in veterans with HIV/HCV coinfection reported that PPI use was associated with a lower SVR[3]. Therefore, caution is advised when co-administering PPIs with **Ledipasvir**, particularly in these patient groups.

Q4: What are the recommendations for managing patients who require both **Ledipasvir** and a PPI?

A4: If a PPI is medically necessary, it is recommended to administer a low dose (equivalent to omeprazole 20 mg or less) simultaneously with **Ledipasvir**/Sofosbuvir under fasted conditions[1][4]. It is advised not to take a PPI before the administration of **Ledipasvir**/Sofosbuvir[1]. For H2-receptor antagonists, it is recommended that they be administered simultaneously with or 12 hours apart from **Ledipasvir**/Sofosbuvir at a dose that does not exceed the equivalent of famotidine 40 mg twice daily[4].

## **Troubleshooting Guide**

Problem: Unexpectedly low plasma concentrations of **Ledipasvir** are observed in a clinical or preclinical study.

Possible Cause: Concomitant use of acid-reducing agents such as PPIs or H2-receptor antagonists.

#### Troubleshooting Steps:

- Review Medication History: Carefully review the subject's concomitant medications to identify any acid-reducing agents.
- Assess Dosing Schedule: Determine the timing of administration of Ledipasvir and the acidreducing agent. Administration of a PPI prior to Ledipasvir can significantly reduce its absorption[1].



- Evaluate Gastric pH: If feasible, consider monitoring gastric pH to assess the level of acid suppression.
- Follow Dosing Recommendations: If an acid-reducing agent is necessary, ensure adherence to the recommended dosing guidelines (see FAQ Q4).

Problem: A patient on a **Ledipasvir**-containing regimen and a PPI is not achieving the expected virologic response.

Possible Cause: Reduced Ledipasvir efficacy due to decreased absorption caused by the PPI.

**Troubleshooting Steps:** 

- Confirm Adherence: Ensure the patient is adherent to their **Ledipasvir** regimen.
- Review PPI Use: Discuss the necessity of the PPI with the prescribing physician. If possible,
   consider discontinuing or using an alternative with less impact on gastric pH.
- Adjust Dosing: If the PPI must be continued, ensure the lowest effective dose is used and administered simultaneously with Ledipasvir under fasted conditions[1][4].
- Monitor Viral Load: Continue to closely monitor the patient's HCV RNA levels.

### **Data Presentation**

Table 1: Impact of Omeprazole on Ledipasvir Pharmacokinetic Parameters



| Co-<br>administere<br>d Drug &<br>Dose    | Ledipasvir<br>Formulation<br>& Dose                            | Number of<br>Subjects (n) | Change in<br>Ledipasvir<br>Cmax | Change in<br>Ledipasvir<br>AUC | Reference |
|-------------------------------------------|----------------------------------------------------------------|---------------------------|---------------------------------|--------------------------------|-----------|
| Omeprazole<br>20 mg<br>(simultaneou<br>s) | Ledipasvir 90<br>mg /<br>Sofosbuvir<br>400 mg<br>(single dose) | 16                        | ↓ 11%                           | ↓ 4%                           | [1]       |
| Omeprazole<br>20 mg (2<br>hours prior)    | Ledipasvir 30<br>mg (single<br>dose)                           | 17                        | ↓ 48%                           | ↓ 42%                          | [1]       |

## Experimental Protocols In Vitro Dissolution Testing of Ledipasvir

Objective: To assess the dissolution profile of **Ledipasvir** at different pH levels, simulating various gastric environments.

#### Methodology:

- Apparatus: USP Apparatus 2 (paddle method).
- Dissolution Media: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate fasted stomach, post-prandial stomach, and intestinal fluid, respectively.
- Procedure:
  - $\circ$  Place a single **Ledipasvir** tablet in each dissolution vessel containing 900 mL of the respective dissolution medium maintained at 37  $\pm$  0.5 °C.
  - Rotate the paddle at a specified speed (e.g., 50 rpm).
  - Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
  - Replace the withdrawn volume with fresh, pre-warmed medium.



 Analysis: Analyze the concentration of Ledipasvir in the collected samples using a validated HPLC-UV or LC-MS/MS method[5][6][7].

## Caco-2 Cell Permeability Assay for Ledipasvir

Objective: To evaluate the intestinal permeability of **Ledipasvir** and assess its potential for being a substrate of efflux transporters.

#### Methodology:

- Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and formation of a polarized monolayer.
- Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow[8][9].
- Transport Studies:
  - Apical to Basolateral (A-B) Transport: Add Ledipasvir (at a known concentration, e.g., 10 μM) to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points[9].
  - Basolateral to Apical (B-A) Transport: Add Ledipasvir to the basolateral (donor) side and collect samples from the apical (receiver) side to assess efflux.
- Analysis: Quantify the concentration of Ledipasvir in the collected samples using a validated LC-MS/MS method[10][11].
- Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.

## Pharmacokinetic Drug-Drug Interaction Study Protocol (Ledipasvir and Omeprazole)

Objective: To determine the effect of omeprazole on the pharmacokinetics of **Ledipasvir** in healthy volunteers.



#### Methodology:

- Study Design: An open-label, randomized, two-period crossover study.
- Participants: Healthy adult volunteers.
- Treatment Periods:
  - Period 1: Administer a single oral dose of Ledipasvir/Sofosbuvir (90 mg/400 mg).
  - Washout Period: A sufficient washout period between treatments.
  - Period 2: Administer a single oral dose of Ledipasvir/Sofosbuvir (90 mg/400 mg) coadministered with a single oral dose of omeprazole (e.g., 20 mg).
- Pharmacokinetic Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
- Bioanalysis: Determine the plasma concentrations of Ledipasvir using a validated LC-MS/MS method[10][12].
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, AUC, and Tmax for Ledipasvir in the presence and absence of omeprazole.

## **Visualizations**





Click to download full resolution via product page

Caption: Impact of PPI on Ledipasvir Dissolution and Absorption.





Click to download full resolution via product page

Caption: Pharmacokinetic Drug-Drug Interaction Study Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Liverpool HEP Interactions [hep-druginteractions.org]
- 2. Evaluation of proton pump inhibitor use on treatment outcomes with ledipasvir and sofosbuvir in a real-world cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 permeability assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and ... [ouci.dntb.gov.ua]
- 12. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Ledipasvir Co-administration with Proton Pump Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b612246#impact-of-proton-pump-inhibitors-on-ledipasvir-absorption-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com